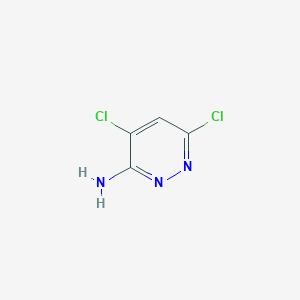

4,6-Dichloropyridazin-3-amine

CAS No.: 1161847-28-4

Cat. No.: VC13589114

Molecular Formula: C4H3Cl2N3

Molecular Weight: 163.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1161847-28-4 |

|---|---|

| Molecular Formula | C4H3Cl2N3 |

| Molecular Weight | 163.99 g/mol |

| IUPAC Name | 4,6-dichloropyridazin-3-amine |

| Standard InChI | InChI=1S/C4H3Cl2N3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) |

| Standard InChI Key | KHWQTMSISRCANV-UHFFFAOYSA-N |

| SMILES | C1=C(C(=NN=C1Cl)N)Cl |

| Canonical SMILES | C1=C(C(=NN=C1Cl)N)Cl |

Introduction

Chemical Identity and Structural Features

4,6-Dichloropyridazin-3-amine (CHClN) belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms. Key structural attributes include:

-

Molecular formula: CHClN

-

Molecular weight: 163.99 g/mol (calculated)

-

Substituents: Chlorine atoms at positions 4 and 6, an amine group at position 3.

The compound’s planar aromatic system and electron-withdrawing chlorine substituents enhance its reactivity toward nucleophilic and electrophilic substitution, while the amine group offers a site for further functionalization.

Synthetic Routes and Optimization

Although no direct synthesis of 4,6-dichloropyridazin-3-amine is documented, analogous methods for related pyridazine derivatives provide a framework for its preparation. Two plausible pathways are proposed:

Chlorination-Amination Sequential Approach

-

Chlorination of Pyridazinone Precursors:

Starting from 3-hydroxypyridazine, selective chlorination using phosphorus oxychloride (POCl) under controlled conditions could yield 4,6-dichloropyridazin-3(2H)-one. For example, reaction parameters such as solvent (chloroform, DMF), temperature (0–80°C), and molar ratios (precursor:POCl = 1:1.5–15) influence yield and purity . -

Amination of the Keto Group:

Reduction or substitution of the ketone at position 3 with an amine group. Methods may include:-

Hofmann Rearrangement: Treating the ketone with bromine and sodium hydroxide to form an isocyanate intermediate, followed by hydrolysis to the amine.

-

Direct Amination: Using ammonia or ammonium chloride under high-temperature conditions.

-

Example Protocol:

-

React 4,6-dichloropyridazin-3(2H)-one (10 mmol) with ammonium chloride (20 mmol) in ethanol at 80°C for 12 hours.

-

Purify via silica gel chromatography (ethyl acetate/hexane) to isolate the amine derivative.

Direct Functionalization of Pyridazine

An alternative route involves introducing chlorine and amine groups sequentially onto a pyridazine ring. For instance:

-

Dichlorination: Use sulfuryl chloride (SOCl) or POCl to chlorinate positions 4 and 6.

-

Nucleophilic Substitution: Replace a leaving group (e.g., hydroxyl) at position 3 with ammonia.

Physicochemical Properties

Comparative data from analogous compounds suggest the following properties for 4,6-dichloropyridazin-3-amine:

Reactivity and Functionalization

The compound’s reactivity is governed by its electron-deficient aromatic system and substituents:

Substitution Reactions

-

Chlorine Displacement: The chlorines at positions 4 and 6 are susceptible to nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. For example, reaction with morpholine in ethanol at 60°C could yield diamino derivatives.

-

Amine Functionalization: The primary amine at position 3 can undergo acylation, alkylation, or diazotization.

Coordination Chemistry

The amine and chlorine atoms may act as ligands in metal complexes. For instance, coordination with palladium could form catalysts for cross-coupling reactions.

Analytical Characterization

Key spectroscopic data for structural confirmation:

-

H NMR (CDCl): A singlet at δ 7.51 ppm (1H, pyridazine H-5) , with amine protons appearing as a broad peak at δ 4.5–5.0 ppm (exchangeable).

-

C NMR: Peaks corresponding to C-Cl (≈125–130 ppm) and C-NH (≈155 ppm).

-

IR (KBr): N-H stretch at 3350–3450 cm, C-Cl stretch at 750–800 cm^{-1.

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume